Cas no 90331-19-4 (1-ethyl-1H-1,3-benzodiazole-2-sulfonic acid)
1-ethyl-1H-1,3-benzodiazole-2-sulfonic acid Chemical and Physical Properties
Names and Identifiers
-
- 1H-Benzimidazole-2-sulfonic acid, 1-ethyl-
- 1-Ethyl-1H-benzimidazole-2-sulfonic acid
- 1-ethylbenzimidazole-2-sulfonic acid
- 1-Aethyl-2-benzimidazolsulfonsaeure
- A916553
- CHEMBL1529423
- 1-ethyl-1H-benzo[d]imidazole-2-sulfonicacid
- 1-ethyl-1H-1,3-benzodiazole-2-sulfonic acid
- F0783-0063
- MFCD00458807
- BDBM63418
- 1-Ethyl-1H-benzoimidazole-2-sulfonic acid
- MLS000716228
- SMR000277745
- 1-ethyl-1H-benzo[d]imidazole-2-sulfonic acid
- 1-ETHYL-1H-1,3-BENZIMIDAZOLE-2-SULFONIC ACID
- AKOS000275325
- Z57085735
- DTXSID00378256
- HMS2749J05
- 90331-19-4
- LS-05785
- EN300-36572
- 1-ethyl-2-benzimidazolesulfonic acid
- cid_2772526
- BB 0219604
- SCHEMBL1520616
- ALBB-017614
- STL288028
- G27374
-
- MDL: MFCD00458807
- Inchi: 1S/C9H10N2O3S/c1-2-11-8-6-4-3-5-7(8)10-9(11)15(12,13)14/h3-6H,2H2,1H3,(H,12,13,14)
- InChI Key: CPFYRNMZRZTXRQ-UHFFFAOYSA-N
- SMILES: S(C1=NC2C=CC=CC=2N1CC)(=O)(=O)O
Computed Properties
- Exact Mass: 226.04121336g/mol
- Monoisotopic Mass: 226.04121336g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 325
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 80.6Ų
Experimental Properties
- Density: 1.5±0.1 g/cm3
1-ethyl-1H-1,3-benzodiazole-2-sulfonic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-ethyl-1H-1,3-benzodiazole-2-sulfonic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 075071-250mg |
1-Ethyl-1H-benzimidazole-2-sulfonic acid |
90331-19-4 | 95+% | 250mg |
£81.00 | 2022-03-01 | |
| Fluorochem | 075071-500mg |
1-Ethyl-1H-benzimidazole-2-sulfonic acid |
90331-19-4 | 95+% | 500mg |
£128.00 | 2022-03-01 | |
| Fluorochem | 075071-1g |
1-Ethyl-1H-benzimidazole-2-sulfonic acid |
90331-19-4 | 95+% | 1g |
£200.00 | 2022-03-01 | |
| Fluorochem | 075071-2.5g |
1-Ethyl-1H-benzimidazole-2-sulfonic acid |
90331-19-4 | 95+% | 2.5g |
£398.00 | 2022-03-01 | |
| Chemenu | CM312290-5g |
1-Ethyl-1H-Benzo[d]imidazole-2-sulfonic acid |
90331-19-4 | 95% | 5g |
$497 | 2021-06-17 | |
| TRC | E946075-25mg |
1-Ethyl-1H-benzoimidazole-2-sulfonic Acid |
90331-19-4 | 25mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E946075-50mg |
1-Ethyl-1H-benzoimidazole-2-sulfonic Acid |
90331-19-4 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E946075-250mg |
1-Ethyl-1H-benzoimidazole-2-sulfonic Acid |
90331-19-4 | 250mg |
$ 135.00 | 2022-06-05 | ||
| Chemenu | CM312290-1g |
1-Ethyl-1H-Benzo[d]imidazole-2-sulfonic acid |
90331-19-4 | 95% | 1g |
$359 | 2024-07-20 | |
| abcr | AB410546-500 mg |
1-Ethyl-1H-benzimidazole-2-sulfonic acid |
90331-19-4 | 500MG |
€195.40 | 2023-02-19 |
1-ethyl-1H-1,3-benzodiazole-2-sulfonic acid Suppliers
1-ethyl-1H-1,3-benzodiazole-2-sulfonic acid Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 1-ethyl-1H-1,3-benzodiazole-2-sulfonic acid
1-Ethyl-1H-1,3-Benzodiazole-2-Sulfonic Acid (CAS No. 90331-19-4): A Comprehensive Overview
The compound 1-Ethyl-1H-1,3-Benzodiazole-2-Sulfonic Acid (CAS No. 90331-19-4) is a fascinating molecule with a unique structure and diverse applications. This compound belongs to the class of benzodiazoles, which are heterocyclic aromatic compounds with two nitrogen atoms in the ring system. The presence of the sulfonic acid group (-SO₃H) at the 2-position of the benzodiazole ring introduces additional functional diversity, making it a valuable compound in various fields of chemistry and materials science.
Benzodiazoles are known for their aromatic stability and ability to form strong hydrogen bonds due to the presence of nitrogen atoms. The substitution pattern in 1-Ethyl-1H-1,3-Benzodiazole-2-Sulfonic Acid further enhances its chemical reactivity and solubility properties. The ethyl group attached at the 1-position of the benzodiazole ring contributes to its lipophilicity, while the sulfonic acid group imparts hydrophilic characteristics. This balance between hydrophilic and lipophilic properties makes this compound an excellent candidate for applications in drug delivery systems, where amphiphilic molecules are highly sought after.
Recent studies have highlighted the potential of benzodiazole derivatives in the field of optoelectronics. The conjugated π-system in benzodiazoles enables them to exhibit strong fluorescence properties, which can be exploited in designing organic light-emitting diodes (OLEDs) and sensors. For instance, researchers have demonstrated that sulfonated benzodiazoles like 1-Ethyl-1H-1,3-Benzodiazole-2-Sulfonic Acid can serve as efficient hole transport materials in OLEDs due to their high charge carrier mobility and stability under thermal and electrical stress.
In addition to its electronic properties, 1-Ethyl-1H-1,3-Benzodiazole-2-Sulfonic Acid has shown promise in biomedical applications. The sulfonic acid group can act as a bioisostere for carboxylic acids, making it a potential lead compound in drug design. Recent research has focused on its ability to inhibit certain enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Furthermore, its amphiphilic nature allows it to act as a surfactant or emulsifier in pharmaceutical formulations, enhancing drug delivery efficiency.
The synthesis of benzodiazole derivatives has been extensively studied over the past decade. Traditional methods involve condensation reactions between o-aminoaryl sulfonic acids and aldehydes or ketones under high temperature conditions. However, recent advancements have introduced more efficient and environmentally friendly synthetic routes using microwave-assisted synthesis or catalytic systems. These methods not only improve yield but also reduce reaction time and energy consumption, making them more suitable for large-scale production.
From an environmental standpoint, benzodiazoles have been studied for their role in environmental chemistry. The sulfonic acid group in 1-Ethyl-1H-1,3-Benzodiazole-2-Sulfonic Acid makes it more susceptible to biodegradation compared to other benzodiazole derivatives. This property is particularly important for applications where environmental impact is a concern, such as in agrochemicals or industrial surfactants.
In conclusion, CAS No. 90331-19-4, or 1-Ethyl-1H-1,3-Benzodiazole-2-Sulfonic Acid, is a versatile compound with a wide range of applications across multiple disciplines. Its unique combination of structural features makes it an attractive target for further research and development. As new studies continue to uncover its potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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